Polycaprolactone

Descripción

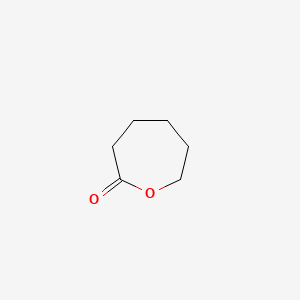

Structure

3D Structure

Propiedades

IUPAC Name |

oxepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c7-6-4-2-1-3-5-8-6/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAPBSGBWRJIAAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)OCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Record name | epsilon-CAPROLACTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24980-41-4 | |

| Record name | Polycaprolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24980-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4027159 | |

| Record name | Caprolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; Miscible in water; [eChemPortal: SIDSUNEP] Colorless liquid; [MSDSonline], COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | 2-Oxepanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Caprolactone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4195 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | epsilon-CAPROLACTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

237 °C | |

| Record name | epsilon-CAPROLACTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

127 °C o.c. | |

| Record name | epsilon-CAPROLACTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: miscible | |

| Record name | epsilon-CAPROLACTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.07 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |

| Record name | epsilon-CAPROLACTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 3.9 | |

| Record name | epsilon-CAPROLACTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.13 [mmHg], 1.35X10-1 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.8 | |

| Record name | Caprolactone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4195 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CAPROLACTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5670 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | epsilon-CAPROLACTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

502-44-3 | |

| Record name | ε-Caprolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Caprolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxepanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Caprolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexan-6-olide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPROLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56RE988L1R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CAPROLACTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5670 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | epsilon-CAPROLACTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-1.5 °C | |

| Record name | epsilon-CAPROLACTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

A Deep Dive into Polycaprolactone Synthesis: Unraveling the Reaction Mechanisms and Kinetics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Polycaprolactone (PCL), a biodegradable and biocompatible aliphatic polyester, has garnered significant attention in the biomedical and pharmaceutical fields for applications ranging from drug delivery systems and tissue engineering scaffolds to long-term implantable devices. The ability to precisely control the polymer's properties, such as molecular weight and polydispersity, is paramount for these applications and is intrinsically linked to a thorough understanding of its synthesis mechanisms and reaction kinetics. This technical guide provides a comprehensive overview of the core principles governing the synthesis of PCL, with a primary focus on the ring-opening polymerization (ROP) of ε-caprolactone, the most prevalent and efficient route to high-molecular-weight PCL.

Synthesis Mechanisms: A Tale of Multiple Pathways

The synthesis of PCL is predominantly achieved through the ring-opening polymerization of ε-caprolactone, a cyclic ester. This process can be initiated through several distinct mechanisms, each offering unique advantages and control over the final polymer characteristics. The primary mechanisms include coordination-insertion polymerization, anionic polymerization, cationic polymerization, and zwitterionic polymerization.[1][2][3]

Coordination-Insertion Polymerization

The coordination-insertion mechanism is the most widely employed method for PCL synthesis, particularly in industrial settings, due to its "living" polymerization characteristics which allow for excellent control over molecular weight and a narrow molecular weight distribution.[4][5] This mechanism is typically catalyzed by metal-based compounds, with tin(II) octoate (Sn(Oct)₂) being the most common and extensively studied catalyst.[6][7]

The process is generally initiated by a compound containing active hydrogens, such as an alcohol or water. The currently accepted mechanism involves the following key steps:

-

Initiator Activation: The catalyst, Sn(Oct)₂, reacts with an initiator (e.g., an alcohol, R-OH) to form the true initiating species, a tin alkoxide.[6][8]

-

Monomer Coordination: The carbonyl oxygen of the ε-caprolactone monomer coordinates to the metal center of the tin alkoxide.

-

Nucleophilic Attack and Insertion: The alkoxide group of the initiator performs a nucleophilic attack on the carbonyl carbon of the coordinated monomer. This leads to the cleavage of the acyl-oxygen bond of the cyclic ester and the insertion of the monomer into the metal-alkoxide bond, thus elongating the polymer chain.

-

Propagation: The newly formed alkoxide end-group can then coordinate with and attack subsequent monomer molecules, leading to chain propagation.

Anionic Ring-Opening Polymerization

Anionic ROP is initiated by strong bases, such as alkali metal alkoxides (e.g., t-BuOK), which act as nucleophiles.[9][10] The polymerization proceeds via nucleophilic attack of the initiator on the carbonyl carbon of the ε-caprolactone monomer, leading to the cleavage of the acyl-oxygen bond and the formation of an alkoxide propagating species. A key challenge in anionic ROP is the potential for intramolecular transesterification, or "backbiting," which can lead to the formation of cyclic oligomers and a broader molecular weight distribution.[9]

Cationic Ring-Opening Polymerization

Cationic ROP is initiated by strong acids or electrophilic species that can activate the monomer.[11][12] The mechanism can proceed through two main pathways: the active chain end (ACE) mechanism and the activated monomer (AM) mechanism. In the ACE mechanism, the initiator protonates the carbonyl oxygen of the monomer, creating a cationic species at the end of the growing chain which then attacks the next monomer. In the AM mechanism, the monomer itself is activated by the initiator, and the hydroxyl end-group of the growing polymer chain attacks the activated monomer. The choice of mechanism is influenced by factors such as monomer basicity and the presence of protic additives.[11] Cationic ROP can be prone to side reactions, making it less common for producing high-molecular-weight PCL.

Zwitterionic Ring-Opening Polymerization

Zwitterionic ROP is a more recent development that utilizes nucleophilic N-heterocyclic carbenes (NHCs) as organocatalysts.[1][13][14] The mechanism involves the nucleophilic attack of the NHC on the ε-caprolactone monomer to form a zwitterionic intermediate. This intermediate then propagates by attacking subsequent monomer units. A key feature of this mechanism is the formation of high molecular weight cyclic PCL. The initiation step is often slow and reversible, which can lead to an induction period in the polymerization.[13][14]

Reaction Kinetics: Quantifying the Polymerization Process

The kinetics of ε-caprolactone ROP are crucial for controlling the polymerization rate, and consequently, the molecular weight and yield of the resulting PCL. The reaction rate is influenced by several factors, including the type and concentration of the catalyst and initiator, temperature, and the solvent used.

Kinetic Parameters for Sn(Oct)₂-Catalyzed ROP

The ROP of ε-caprolactone initiated by the Sn(Oct)₂/alcohol system has been extensively studied. Non-isothermal differential scanning calorimetry (DSC) is a powerful technique for investigating the kinetics of this exothermic reaction.[6][7] The polymerization rate generally increases with increasing initiator concentration.[6]

| Initiator Concentration (mol%) | Activation Energy (Ea) (kJ/mol) | Frequency Factor (A) (min⁻¹) | Method | Reference |

| 1.0 | 64.9 - 70.5 | 7.3 x 10⁷ | Friedman & KAS (DSC) | [6][7] |

| 1.5 | - | 2.8 x 10⁶ | Model fitting (DSC) | [6][7] |

| 2.0 | 64.9 - 80.4 | 1.2 x 10⁶ | Friedman & KAS (DSC) | [6][7] |

Note: The activation energy for 1.5 mol% was not explicitly stated in the provided abstracts, while ranges were given for 1.0 and 2.0 mol%. The frequency factor was determined using the Avrami-Erofeev reaction model.

The propagation rate is typically first-order with respect to the monomer concentration.[15][16] However, at high monomer conversions, the increased viscosity of the system can affect monomer diffusion and slow down the reaction rate.[15][16] Prolonged reaction times can also lead to intermolecular and intramolecular transesterification reactions, which can broaden the molecular weight distribution.[15][16]

Comparative Kinetics

Different catalytic systems exhibit vastly different kinetic profiles. For instance, enzymatic ROP using lipases can be slower than metal-catalyzed ROP but offers the advantage of being a "green" and metal-free process.[5] The choice of catalyst and reaction conditions allows for the tailoring of PCL with specific molecular weights and properties. For example, using a Sn(Oct)₂/n-HexOH (1:2) initiating system at 160°C with 0.1 mol% Sn(Oct)₂, a high number average molecular weight (Mn) of 9.0 x 10⁴ g/mol and a yield of 89% can be achieved in a short period.[6]

Experimental Protocols: A Practical Guide to PCL Synthesis and Analysis

General Protocol for Bulk Polymerization of ε-Caprolactone

The following protocol outlines a general procedure for the bulk ROP of ε-caprolactone using a Sn(Oct)₂/alcohol initiator system.

Materials and Equipment:

-

ε-caprolactone (monomer)

-

Tin(II) octoate (catalyst)

-

An alcohol such as n-hexanol or 2-hydroxyethyl methacrylate (B99206) (initiator)

-

Solvents for purification (e.g., chloroform (B151607), methanol)

-

Round-bottom flask with a magnetic stirrer

-

Inert atmosphere setup (e.g., Schlenk line or glovebox with nitrogen)

-

Heated oil bath with temperature control

-

Vacuum oven

Procedure:

-

Monomer and Reagent Purification: Ensure all reagents and glassware are thoroughly dried to prevent premature termination of the polymerization. ε-caprolactone can be dried over calcium hydride and distilled under reduced pressure.

-

Reaction Setup: In a glovebox or under a nitrogen atmosphere, accurately weigh the desired amounts of ε-caprolactone and the initiator into a dry round-bottom flask equipped with a magnetic stir bar.

-

Catalyst Addition: Add the calculated amount of Sn(Oct)₂ to the reaction mixture.

-

Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 140-180°C) and stir for the specified reaction time.

-

Termination and Purification: After the desired time, remove the flask from the oil bath and allow it to cool to room temperature. Dissolve the crude polymer in a suitable solvent like chloroform and precipitate it by slowly adding the solution to a non-solvent such as cold methanol.

-

Drying: Collect the precipitated PCL by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Key Analytical Techniques for Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a fundamental tool for confirming the successful synthesis of PCL and determining the monomer conversion. The characteristic peaks of the PCL repeating unit are observed, while the disappearance of the monomer peaks indicates the extent of polymerization.[17]

2. Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the synthesized PCL. A narrow PDI (typically below 1.5) is indicative of a controlled polymerization process.[17]

3. Differential Scanning Calorimetry (DSC): DSC is employed to study the thermal properties of PCL, such as the melting temperature (Tm) and glass transition temperature (Tg). As mentioned earlier, it is also a powerful tool for studying the non-isothermal kinetics of the polymerization reaction by monitoring the heat released during the exothermic process.[6][18][19]

Conclusion

The synthesis of this compound via ring-opening polymerization of ε-caprolactone is a versatile and well-established process. A deep understanding of the underlying reaction mechanisms—coordination-insertion, anionic, cationic, and zwitterionic—is essential for controlling the polymerization and tailoring the final properties of the PCL. The reaction kinetics are significantly influenced by the choice of catalyst, initiator, and reaction conditions, with quantitative analysis providing the necessary tools for process optimization. By employing well-defined experimental protocols and robust analytical techniques, researchers and drug development professionals can synthesize PCL with the precise characteristics required for a wide array of advanced biomedical and pharmaceutical applications. This guide serves as a foundational resource for navigating the intricacies of PCL synthesis, enabling the development of next-generation biomaterials.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Ring-opening polymerization of ε-caprolactone mediated by a di-zinc complex bearing a macrocyclic thioether-phenolate [OSSO]-type ligand - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. addi.ehu.es [addi.ehu.es]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/ n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sid.ir [sid.ir]

- 9. researchgate.net [researchgate.net]

- 10. Kinetics and mechanism of ε-caprolactone anionic polymeri... [degruyterbrill.com]

- 11. researchgate.net [researchgate.net]

- 12. Mechanism of cationic ring-opening polymerisation of ε-caprolactone using metallocene/borate catalytic systems: a DFT and NCI study on chain initiatio ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01178C [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Kinetics of Sn(Oct)2-catalyzed ring opening polymerization of ε-caprolactone | Semantic Scholar [semanticscholar.org]

- 16. Kinetics of Sn(Oct)2-Catalyzed Ring Opening Polymerization of ε-Caprolactone [kci.go.kr]

- 17. benchchem.com [benchchem.com]

- 18. Characterization of the this compound Melt Crystallization: Complementary Optical Microscopy, DSC, and AFM Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

A Researcher's Guide to Poly(ε-caprolactone) Polymerization: Catalyst Selection and Protocol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Poly(ε-caprolactone) (PCL) is a biodegradable and biocompatible polyester (B1180765) with extensive applications in the biomedical field, including drug delivery, tissue engineering, and medical devices. The synthesis of PCL with desired properties—such as molecular weight, polydispersity, and purity—is critically dependent on the choice of polymerization catalyst. This guide provides a comprehensive overview of the primary catalyst systems for the ring-opening polymerization (ROP) of ε-caprolactone, offering a comparative analysis of their performance, detailed experimental protocols, and insights into the biological implications of catalyst residues.

Overview of PCL Polymerization Catalyst Systems

The ring-opening polymerization of ε-caprolactone can be initiated by various catalytic systems, each with distinct mechanisms and characteristics. The main categories include organometallic catalysts, enzymes, organic catalysts, and photocatalysts.[1] The selection of a suitable catalyst is paramount as it directly influences the polymer's molecular weight, molecular weight distribution (polydispersity index or PDI), and the presence of potentially cytotoxic residues.[2]

Organometallic Catalysts

Organometallic compounds are the most widely used catalysts for PCL synthesis, known for their high efficiency and ability to produce high molecular weight polymers.[3]

-

Tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂): This is the most common and well-studied catalyst for ε-caprolactone ROP due to its high polymerization rate and approval by the U.S. Food and Drug Administration (FDA) for certain applications.[4] It typically requires the presence of a co-initiator, such as an alcohol, to control the molecular weight.[5] However, concerns exist regarding the potential cytotoxicity of residual tin in the final polymer, necessitating thorough purification, especially for biomedical applications.[6] Studies have shown that reducing the catalyst-to-monomer ratio can significantly decrease the residual tin content to levels suitable for biomedical use (e.g., 5 ppm).[6]

-

Zinc-based Catalysts: Zinc-based catalysts have emerged as effective alternatives, demonstrating good control over the polymerization and producing PCL with a narrow polydispersity index (PDI between 1.05 and 1.1).[7] These catalysts operate through a coordination-insertion mechanism.[7]

-

Other Metal Catalysts: A wide array of other metal-based catalysts, including those based on aluminum, iron, and rare earth metals, have also been investigated for ε-caprolactone ROP.[3]

Enzymatic Catalysts

Enzymatic polymerization offers a "green" and biocompatible alternative to metal-based catalysis, operating under mild reaction conditions and minimizing the risk of toxic residues.[8]

-

Lipases: Lipases, particularly immobilized Candida antarctica lipase (B570770) B (CALB), are effective catalysts for the ROP of ε-caprolactone.[9] This method is attractive for biomedical applications due to the biodegradable nature of the enzyme catalyst.[8] Enzymatic polymerization can yield high molecular weight PCL, though reaction times are generally longer compared to organometallic catalysts.[10]

Organic Catalysts

Organocatalysis provides a metal-free approach to PCL synthesis, thereby avoiding concerns of metal contamination.[11]

-

Acids and Bases: Various organic acids (e.g., benzoic acid, sulfonic acids) and bases can catalyze the ROP of ε-caprolactone.[12][13] Acid-catalyzed polymerization proceeds via an activated monomer mechanism.[14] These systems can produce PCL with controlled molecular weights and narrow PDIs.[13]

-

Phosphoramidimidates (PADIs): PADIs are efficient bifunctional Brønsted acid organocatalysts that can produce PCL with predictable molecular weights and narrow dispersity under mild conditions.[15]

Photocatalysts

Photocatalyzed ROP is an emerging technique that utilizes light to initiate polymerization, offering spatial and temporal control over the reaction.

-

Semiconductor-based Systems: Systems employing semiconductors like nitrogen-doped TiO₂ in combination with a photosensitizer and a proton source can effectively catalyze the ROP of ε-caprolactone under visible light irradiation, yielding PCL with a narrow molecular weight distribution.[16][17]

Comparative Performance of PCL Polymerization Catalysts

The choice of catalyst significantly impacts the resulting PCL's properties. The following tables summarize the performance of various catalyst systems based on reported data.

| Catalyst System | Typical Mn ( g/mol ) | PDI | Typical Reaction Conditions | Advantages | Disadvantages |

| Organometallic Catalysts | |||||

| Sn(Oct)₂ / n-Hexanol | Up to 90,000[5] | 1.1 - 1.8[4][5] | 140-180°C, bulk[5] | High Mn, fast reaction rates[5] | Potential tin cytotoxicity[6] |

| Diethylzinc/propyl gallate | 4,500 - 10,500[7] | 1.05 - 1.1[7] | 40-80°C, bulk[7] | Good control over Mn and PDI[7] | Sensitivity to air and moisture |

| FeCl₃ / Benzyl (B1604629) Alcohol | ~16,500[18] | ~1.28[18] | 60°C, 4h[18] | Mild conditions, low toxicity catalyst[18] | May require co-initiator |

| Enzymatic Catalysts | |||||

| Novozym 435 (CALB) | 18,870 - 41,540[10] | 1.6 - 1.7[10][19] | 45-80°C, in toluene[10][19] | Biocompatible, "green" synthesis[8] | Longer reaction times, potential for broader PDI[10][20] |

| Organic Catalysts | |||||

| Benzoic Acid / Benzyl Alcohol | ~7,700[12] | ~1.25[12] | Mild conditions, bulk[12] | Metal-free, avoids toxicity concerns[11] | Generally lower Mn than metal catalysts |

| Phosphoramidimidates (PADIs) | Up to 60,000[13] | Narrow[13] | Mild conditions[13] | Well-controlled polymerization[13] | Catalyst synthesis can be complex |

| Photocatalysts | |||||

| N-TiO₂ / Ph₂I⁺PF₆⁻ / H₂O | Variable | Narrow[16] | Visible light, room temp.[16] | Spatiotemporal control, mild conditions[16] | Requires specific light source and photosensitizers |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful PCL synthesis. The following sections provide step-by-step methodologies for common catalyst systems.

Monomer and Reagent Purification

For controlled polymerization and to achieve desired molecular weights, purification of the ε-caprolactone monomer is essential to remove water and other impurities that can act as initiators.

-

Procedure:

-

Dry ε-caprolactone over calcium hydride (CaH₂) for at least 48 hours with stirring under an inert atmosphere (e.g., nitrogen or argon).[21]

-

Perform vacuum distillation of the dried ε-caprolactone.[21] Collect the fraction boiling at the correct temperature and pressure.

-

Store the purified monomer under an inert atmosphere and use it promptly.

-

Protocol for Sn(Oct)₂-Catalyzed PCL Polymerization (Bulk)

This protocol describes a typical bulk polymerization of ε-caprolactone using Sn(Oct)₂ as the catalyst and an alcohol as the initiator.

-

Materials:

-

Purified ε-caprolactone

-

Tin(II) 2-ethylhexanoate (Sn(Oct)₂)

-

Anhydrous alcohol initiator (e.g., n-hexanol, benzyl alcohol)

-

Anhydrous solvent for catalyst/initiator transfer (e.g., toluene)

-

Schlenck flask and other dry glassware

-

Inert atmosphere setup (nitrogen or argon)

-

-

Procedure:

-

Dry all glassware in an oven at >110°C overnight and cool under vacuum or an inert atmosphere.

-

To a Schlenck flask under an inert atmosphere, add the desired amount of purified ε-caprolactone via syringe.

-

In a separate dry vial, prepare a stock solution of the alcohol initiator in anhydrous toluene (B28343).

-

In another dry vial, prepare a stock solution of Sn(Oct)₂ in anhydrous toluene.

-

Calculate the required volumes of the initiator and catalyst solutions to achieve the target monomer-to-initiator and monomer-to-catalyst ratios.

-

Add the calculated amount of the initiator solution to the reaction flask containing the monomer and stir.

-

Add the calculated amount of the Sn(Oct)₂ solution to the reaction flask to initiate the polymerization.

-

Immerse the reaction flask in a preheated oil bath at the desired temperature (e.g., 140-160°C).[5]

-

Allow the polymerization to proceed for the desired time (e.g., 1-4 hours). The viscosity of the mixture will increase significantly.

-

To terminate the reaction, cool the flask to room temperature.

-

Protocol for Enzymatic PCL Polymerization

This protocol outlines the synthesis of PCL using immobilized lipase.

-

Materials:

-

Purified ε-caprolactone

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)

-

Anhydrous toluene

-

4 Å molecular sieves

-

Schlenck tube and other dry glassware

-

Inert atmosphere setup (argon)

-

-

Procedure:

-

Dry all glassware thoroughly.

-

Into a dried Schlenck tube under an inert argon atmosphere, add ε-caprolactone, the desired amount of immobilized lipase (e.g., 10 wt% relative to the monomer), and 4 Å molecular sieves.[20]

-

Cap the tube with a rubber septum and immerse it in a preheated oil bath at 70°C.[20]

-

Add anhydrous toluene via syringe through the septum.[20]

-

Allow the reaction to proceed with stirring for the desired time (e.g., 24-48 hours).[20]

-

To terminate the reaction, cool the mixture to room temperature.

-

PCL Purification Protocol (Precipitation)

Purification is critical to remove unreacted monomer and catalyst residues.

-

Procedure:

-

Dissolve the crude PCL product in a suitable solvent such as dichloromethane (B109758) (DCM) or chloroform.[22]

-

Slowly add the polymer solution dropwise into a large excess (at least 10 times the volume of the polymer solution) of a cold non-solvent, such as methanol (B129727) or ethanol, with vigorous stirring.[22]

-

The purified PCL will precipitate as a white solid.

-

Collect the precipitated polymer by vacuum filtration.[22]

-

Wash the collected polymer with the cold non-solvent.[22]

-

Dry the purified PCL in a vacuum oven at a temperature below its melting point (around 60°C) until a constant weight is achieved.[22]

-

For applications requiring very low residual catalyst levels, this dissolution-precipitation cycle can be repeated.[22]

-

Visualization of Key Processes

Catalyst Selection Logic

The choice of catalyst depends on the desired properties of the final PCL product and the specific application.

Caption: Logical workflow for selecting a PCL polymerization catalyst based on application requirements.

General Experimental Workflow for PCL Synthesis

The following diagram illustrates a typical workflow for the synthesis and purification of PCL.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Minimization of residual tin in the controlled Sn(II)octoate-catalyzed polymerization of epsilon-caprolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Zinc-Catalytic Systems for Ring-Opening Polymerization of ε-Caprolactone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzymatic Polymerization of PCL-PEG Co-polymers for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Photocatalyzed ring-opening polymerization of ε-caprolactone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 17. rsc.org [rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. aml.iaamonline.org [aml.iaamonline.org]

- 20. Enzymatic Synthesis of Amino Acids Endcapped Polycaprolactone: A Green Route Towards Functional Polyesters - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

A Technical Guide to Polycaprolactone: Molecular Weight Control and its Impact on Material Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polycaprolactone (PCL) is a biodegradable and biocompatible polyester (B1180765) that has garnered significant attention in the biomedical and pharmaceutical fields. Its versatility, favorable safety profile, and tunable properties make it an ideal candidate for a wide range of applications, including drug delivery systems, tissue engineering scaffolds, and medical devices. A critical parameter that dictates the performance of PCL in these applications is its molecular weight. The ability to precisely control the molecular weight during synthesis allows for the tailoring of its mechanical strength, degradation kinetics, and release profiles of encapsulated therapeutics. This technical guide provides an in-depth exploration of the methods for controlling PCL's molecular weight and the consequential effects on its physicochemical properties.

I. Synthesis and Molecular Weight Control of this compound

The most prevalent and controlled method for synthesizing PCL is the ring-opening polymerization (ROP) of the cyclic monomer, ε-caprolactone.[1][2] This method offers excellent control over the polymer's molecular weight and results in a polymer with a narrow molecular weight distribution.[3]

The fundamental principle of molecular weight control in ROP lies in the ratio of the monomer to the initiator concentration. By carefully adjusting this ratio, polymers with predictable molecular weights can be synthesized. The choice of catalyst and initiator, as well as reaction conditions such as temperature and time, also play crucial roles.[4][5]

Key Factors in Molecular Weight Control:

-

Monomer to Initiator Ratio ([M]/[I]): This is the primary determinant of the polymer chain length. A higher [M]/[I] ratio results in a higher molecular weight PCL.

-

Catalyst: Stannous octoate (Sn(Oct)₂) is a widely used and effective catalyst for the ROP of ε-caprolactone.[5][6] Other catalysts, including organometallic compounds and enzymes, can also be employed.[2] The choice and concentration of the catalyst can influence the polymerization rate and the potential for side reactions.

-

Initiator: The polymerization is initiated by a nucleophilic species, typically an alcohol (e.g., 1-dodecanol, benzyl (B1604629) alcohol) or even water.[6][7] The initiator becomes the starting point for the growing polymer chain.

-

Reaction Temperature and Time: Higher temperatures generally lead to faster polymerization rates. However, excessively high temperatures can also increase the likelihood of side reactions, such as transesterification, which can broaden the molecular weight distribution.[3] The reaction time determines the extent of monomer conversion.

The relationship between these factors and the resulting molecular weight can be visualized through the polymerization mechanism.

References

- 1. Accelerated Degradation of Poly-ε-caprolactone Composite Scaffolds for Large Bone Defects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]

- 3. Degradation and in vivo evaluation of this compound, poly(ε-caprolactone-co-L-lactide), and poly-L-lactic acid as scaffold sealant polymers for murine tissue-engineered vascular grafts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3.12. In Vitro Biodegradability Tests [bio-protocol.org]

- 5. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. blogs.rsc.org [blogs.rsc.org]

- 7. agilent.com [agilent.com]

Factors influencing the degradation rate of Polycaprolactone in vitro

An In-Depth Technical Guide to the Factors Influencing the In Vitro Degradation Rate of Polycaprolactone

For researchers, scientists, and drug development professionals, understanding the degradation kinetics of this compound (PCL) is paramount for the successful design and application of biomedical devices and drug delivery systems. This guide provides a comprehensive overview of the primary factors that influence the in vitro degradation rate of PCL, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Factors Influencing PCL Degradation

The in vitro degradation of PCL is a complex process governed by a multitude of factors, ranging from the material's intrinsic properties to the surrounding environmental conditions. The primary mechanisms of PCL degradation involve the hydrolytic cleavage of its ester bonds[1]. This process can be significantly influenced by the presence of enzymes, the material's architecture, and the physicochemical properties of the degradation medium.

Enzymatic Degradation

The presence of enzymes, particularly lipases, dramatically accelerates the degradation of PCL.[2][3][4][5][6] Lipases, such as those from Pseudomonas, Rhizopus delemar, and Candida rugosa, catalyze the hydrolysis of the ester bonds in the PCL backbone.[2][7][8] This enzymatic action typically leads to a surface erosion mechanism, where the polymer degrades from the outside in, resulting in significant mass loss while the molecular weight of the bulk material may remain relatively constant initially.[2][4]

Material Properties

-

Molecular Weight: Higher molecular weight PCL generally exhibits a slower degradation rate.[9][10] This is attributed to the longer polymer chains requiring more chain scission events to produce soluble fragments.

-

Crystallinity: PCL is a semi-crystalline polymer, and its degradation primarily occurs in the amorphous regions first.[4][11][12] An increase in the degree of crystallinity can therefore lead to a reduced degradation rate.[9] However, as the amorphous regions degrade, the overall crystallinity of the remaining material may appear to increase.[4][12]

-

Porosity and Surface Area: A higher porosity and surface area-to-volume ratio generally lead to a faster degradation rate.[2][13] This is because a more porous structure allows for greater penetration of the degradation medium, increasing the surface area available for hydrolysis.[13] For instance, electrospun PCL meshes, with their high surface area, degrade faster than bulk PCL.[3][4][5]

Environmental Conditions

-

pH: The pH of the degradation medium significantly affects the rate of hydrolytic degradation. Both acidic and alkaline conditions can accelerate PCL degradation compared to a neutral pH.[14][15][16] Alkaline environments, in particular, have been shown to cause rapid surface erosion.[14][17]

-

Temperature: Higher temperatures increase the rate of hydrolytic degradation by providing more energy for the chemical reaction of ester bond cleavage.[18]

-

Mechanical Stress: While less commonly reported in vitro, mechanical stress can also influence degradation by creating microcracks and increasing the surface area exposed to the degradation medium.

Quantitative Data on PCL Degradation

The following tables summarize quantitative data from various in vitro studies on PCL degradation, providing a comparative overview of the effects of different factors.

Table 1: Effect of Enzymes on PCL Degradation

| PCL Form | Degradation Medium | Time | Weight Loss (%) | Molecular Weight (Mw) Change | Reference |

| Electrospun mesh | PBS with Lipase (B570770) | 90 days | 97.11 | Remained close to initial value | [4][5] |

| 3D printed scaffold | Lipase solution | 56 hours | 44 | Remained constant | [2] |

| Thin film | Lipase solution | 24 hours | 50-60 | Not specified | [2] |

| Enzyme-embedded film (8% lipase) | Buffer solution | 2 days | 35 | Not specified | [19] |

Table 2: Effect of Porosity on PCL Degradation

| Porosity (%) | Degradation Medium | Time | Weight Loss (%) | Reference |

| 90 | PBS | 72 weeks | 50 | [13] |

| 80 | PBS | 72 weeks | 10 | [13] |

| Not specified (higher vs. lower) | PBS | 72 weeks | Higher for higher porosity | [2] |

Table 3: Effect of pH on PCL Degradation

| PCL Form | Degradation Medium | pH | Time | Observation | Reference |

| Copolymer film | Buffer | 9.5 | Not specified | Faster degradation than at pH 7.4 | [14] |

| Disc | Acidic solution | 1 | Not specified | Bulk erosion | [15] |

| Disc | Alkaline solution | 13 | Not specified | Surface erosion | [15] |

| Multifilament yarn | NaOH (5M) | Alkaline | 4 weeks | 96% mass loss | [17] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of in vitro degradation studies. Below are generalized protocols for key experiments.

Protocol 1: In Vitro Hydrolytic Degradation Study

-

Sample Preparation: Prepare PCL samples of defined dimensions and weight (e.g., films, scaffolds, or fibers). Sterilize the samples using an appropriate method such as ethylene (B1197577) oxide or ethanol (B145695) washing followed by UV irradiation.[20]

-

Degradation Medium: Prepare a sterile phosphate-buffered saline (PBS) solution at pH 7.4. To prevent microbial growth, 0.05% sodium azide (B81097) can be added.[20]

-

Incubation: Immerse the PCL samples in the degradation medium in sterile containers. The ratio of sample surface area to medium volume should be kept consistent. Incubate the samples at 37°C in a controlled environment.[20]

-

Time Points: At predetermined time points (e.g., 1, 4, 8, 12, 24, and 48 weeks), remove a subset of samples from the degradation medium.

-

Analysis:

-

Weight Loss: Gently rinse the samples with deionized water and dry them to a constant weight in a vacuum oven. Calculate the percentage of weight loss.

-

Molecular Weight: Determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw) using Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC).[4]

-

Thermal Properties: Analyze changes in crystallinity and melting temperature using Differential Scanning Calorimetry (DSC).[2]

-

Morphology: Observe the surface morphology of the degraded samples using Scanning Electron Microscopy (SEM).[2]

-

Protocol 2: In Vitro Enzymatic Degradation Study

-

Sample Preparation: Prepare and sterilize PCL samples as described in Protocol 1.

-

Enzyme Solution: Prepare a sterile PBS solution (pH 7.4) containing a specific concentration of lipase (e.g., from Pseudomonas cepacia or Rhizopus arrhizus). A common concentration is 1 mg/mL.[2]

-

Incubation: Immerse the PCL samples in the enzyme solution and incubate at 37°C with gentle agitation to ensure uniform enzyme distribution.[5] A control group in PBS without the enzyme should be included.

-

Time Points and Analysis: Follow the same procedure for sample retrieval and analysis as described in Protocol 1. The enzyme solution should be refreshed periodically (e.g., every 48 hours) to maintain enzymatic activity.

Visualizing PCL Degradation Processes

The following diagrams, created using the DOT language, illustrate key concepts in PCL degradation.

Caption: Factors influencing the in vitro degradation rate of PCL.

Caption: Experimental workflow for an in vitro hydrolytic degradation study of PCL.

Caption: Comparison of bulk and surface erosion mechanisms in PCL degradation.

References

- 1. Effect of Functionalization of the this compound Film Surface on the Mechanical and Biological Properties of the Film Itself - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of in Vitro Enzymatic Degradation on 3D Printed Poly(ε-Caprolactone) Scaffolds: Morphological, Chemical and Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Electrospun this compound (PCL) Degradation: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Electrospun this compound (PCL) Degradation: An In Vitro and In Vivo Study | Semantic Scholar [semanticscholar.org]

- 7. Biodegradation of Poly(ε-caprolactone): Microorganisms, Enzymes, and Mechanisms | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Effect of Crystallinity on the Properties of this compound Nanoparticles Containing the Dual FLAP/mPEGS-1 Inhibitor BRP-187 | MDPI [mdpi.com]

- 12. Degradation of Poly(ε-caprolactone) Resorbable Multifilament Yarn under Physiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Poly(ε-caprolactone) Degradation Under Acidic and Alkaline Conditions [article.sapub.org]

- 17. Controlled degradation of this compound-based micropillar arrays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Degradation of Polylactide and this compound as a Result of Biofilm Formation Assessed under Experimental Conditions Simulating the Oral Cavity Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Long-term hydrolytic degradation study of this compound films and fibers grafted with poly(sodium styrene sulfonate): Mechanism study and cell response - PMC [pmc.ncbi.nlm.nih.gov]

Biocompatibility and Cytotoxicity Assessment of Polycaprolactone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Polycaprolactone (PCL) Biocompatibility

This compound (PCL) is a biodegradable and biocompatible synthetic polymer extensively utilized in biomedical applications, including drug delivery systems, tissue engineering scaffolds, and long-term implantable devices.[1] Its favorable mechanical properties, processability, and slow degradation rate make it a material of choice for applications requiring structural support over extended periods.[1] The biocompatibility of PCL is a critical attribute, signifying its ability to perform with an appropriate host response in a specific application. This guide provides a comprehensive overview of the methods used to assess the biocompatibility and cytotoxicity of PCL, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways.

The assessment of PCL's biocompatibility involves a multi-faceted approach, encompassing both in vitro and in vivo evaluations. In vitro studies are crucial for initial screening of cytotoxicity, examining the effects of the material and its degradation products on cells in a controlled environment.[2] In vivo studies provide a more complex biological context, evaluating the material's interaction with host tissues, including the inflammatory response and integration over time.[3]

In Vitro Biocompatibility and Cytotoxicity Assessment

In vitro assays are fundamental for determining the potential toxicity of PCL and its leachables. These tests are typically performed using cell lines relevant to the intended application of the PCL-based device or scaffold.

Cell Viability and Proliferation Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[5] The amount of formazan produced is proportional to the number of living cells.[4]

Table 1: Summary of Quantitative Data from MTT Assays on PCL-based Materials

| PCL Formulation | Cell Line | Incubation Time | Cell Viability (%) | Reference |

| PCL | hBMSCs | 1 day | ~95% | [6] |

| PCL | hBMSCs | 3 days | ~110% | [6] |

| PCL | hBMSCs | 5 days | ~120% | [6] |

| PCL/LDH (1 wt%) | hBMSCs | 1 day | ~100% | [6] |

| PCL/LDH (1 wt%) | hBMSCs | 3 days | ~125% | [6] |

| PCL/LDH (1 wt%) | hBMSCs | 5 days | ~140% | [6] |

| PLA/PCL (80:20) | BHK-21 | 24 hours | 97.42 ± 5.08 | [7] |

| HA/PCL/gelatin | Osteoblast (ATCC 7F2) | 1 day | >70% | [8] |

| HA/PCL/gelatin | Osteoblast (ATCC 7F2) | 3 days | >101% | [8] |

| HA/PCL/gelatin | Osteoblast (ATCC 7F2) | 5 days | >101% | [8] |

| PPGP-g-PCL/PCL (20/80 wt%) | C2C12 and L929 | 72 hours | >90% | [2] |

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ to 5 × 10⁴ cells/well in 100 µL of culture medium and incubate overnight.[9]

-

Material Exposure: Introduce PCL scaffolds or extracts to the cell cultures. Include appropriate controls (e.g., cells with no material, positive control with a known cytotoxic agent).

-

MTT Addition: After the desired incubation period (e.g., 24, 48, 72 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]

-

Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[11]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO, or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Calculation: Calculate cell viability as a percentage relative to the control group (cells without material exposure).

Lactate Dehydrogenase (LDH) Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity test that measures the release of LDH from damaged cells into the culture medium.[12] LDH is a stable cytosolic enzyme that is released upon cell lysis, and its activity in the supernatant is proportional to the number of dead cells.[12]

Table 2: Summary of Quantitative Data from LDH Release Assays on PCL-based Materials

| PCL Formulation | Cell Line | Incubation Time | LDH Release (% of control) | Reference |

| 8% PCL microfibers | CASMCs | 24 hours | ~5% | [13] |

| 8% PCL microfibers | CASMCs | 48 hours | ~7% | [13] |

| PCL-based membranes | Human dermal fibroblasts | - | ~100% (non-toxic) | [14] |

| Modified Bionanocellulose/PCL | Mouse fibroblasts | 4 hours | <10% | [15] |

| Modified Bionanocellulose/PCL | Mouse fibroblasts | 24 hours | <10% | [15] |

| PCL/PLGA 3D + ES scaffolds | UCMSC | - | No significant difference from control | [16] |

Experimental Protocol: LDH Assay

-

Cell Culture and Treatment: Culture cells in a 96-well plate and expose them to the PCL material or its extracts as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[17]

-

Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.[18] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[17]

-

Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. This typically involves mixing an assay buffer and a substrate mix.[12] Add 50 µL of the reaction mixture to each well containing the supernatant.[17]

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[17]

-

Stop Reaction: Add 50 µL of stop solution to each well.[17]

-

Absorbance Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[17]

-

Calculation: Determine the percentage of cytotoxicity by comparing the LDH release from treated cells to that of the controls.[19]

Apoptosis Assays

Apoptosis, or programmed cell death, can be assessed to understand the specific mechanism of cell death induced by a material. Flow cytometry with Annexin V and propidium (B1200493) iodide (PI) staining is a common method for this purpose.[20] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).[21]

Table 3: Summary of Apoptosis Data from Cells Cultured on PCL-based Scaffolds

| PCL Formulation | Cell Line | Method | Outcome | Reference |

| Gt/PCL with graphene | - | CCK-8 | No significant apoptosis observed | [22] |

| - | Jurkat T cells | Flow Cytometry | Staurosporine induced apoptosis (positive control) | [23] |

| - | Human B-cell lymphoma | Flow Cytometry | Dexamethasone induced apoptosis (positive control) | [21] |

Experimental Protocol: Apoptosis Assay using Flow Cytometry

-

Cell Preparation: Culture cells on PCL scaffolds or with PCL extracts. After the desired incubation time, collect both adherent and floating cells.[20]

-

Washing: Wash the cells twice with cold PBS.[20]

-

Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.[23]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[20]

-

Data Interpretation: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cell populations.[21]

In Vivo Biocompatibility Assessment

In vivo studies are essential to evaluate the tissue response to PCL implants in a living organism. These studies typically involve subcutaneous or intramuscular implantation in animal models, followed by histological analysis of the surrounding tissue.

Inflammatory Response

The implantation of any biomaterial elicits an inflammatory response. A biocompatible material should induce a minimal and resolving inflammatory reaction.[3] This response can be quantified by measuring the thickness of the fibrous capsule that forms around the implant and by counting the number of inflammatory cells present at the implant site.[4]

Table 4: Quantitative In Vivo Inflammatory Response to PCL Implants

| PCL Formulation | Animal Model | Implantation Site | Time Point | Fibrous Capsule Thickness (mm) | Inflammatory Cell Infiltration | Reference |

| PCL dermal filler | Wistar rats | Ventral tongue | 24 hours | - | 35% of tissue | [13] |

| PCL dermal filler | Wistar rats | Ventral tongue | 30 days | - | 15% of tissue | [13] |

| PCL dermal filler | Wistar rats | Ventral tongue | 90 days | - | 5% of tissue | [13] |

| Subcutaneous devices | Canines | Subcutaneous | 208 ± 142 days | 0.92 ± 0.67 | - | [9] |

| PLGA/PCL/Gel fibers | Mice | Subcutaneous | - | - | Increased inflammation | [11] |

Experimental Protocol: Histological Evaluation of Inflammatory Response

-

Implantation: Surgically implant sterile PCL scaffolds into the subcutaneous tissue of an appropriate animal model (e.g., rats, mice).

-

Explantation: At predetermined time points (e.g., 7, 30, 90 days), euthanize the animals and carefully excise the implant along with the surrounding tissue.

-

Fixation and Processing: Fix the tissue samples in 10% buffered formalin, followed by standard histological processing, including dehydration, clearing, and embedding in paraffin.[9]

-

Sectioning and Staining: Section the paraffin-embedded tissue at a thickness of 4-6 µm and stain with Hematoxylin and Eosin (H&E).[19][24]

-

Microscopic Analysis: Examine the stained sections under a light microscope to assess the thickness of the fibrous capsule, and the type and number of inflammatory cells (e.g., neutrophils, macrophages, lymphocytes, giant cells).[24]

Gene Expression of Inflammatory Cytokines

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) can be used to quantify the expression of genes encoding for pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines in the tissue surrounding the PCL implant. This provides a molecular-level assessment of the inflammatory response.[25]

Table 5: Gene Expression of Inflammatory Cytokines in Response to Biomaterials

| Cytokine | Condition | Fold Change vs. Control | Reference |

| TNF-α | Macrophages + LPS | Increased | [26] |

| IL-6 | Macrophages + LPS | Increased | [26] |

| IL-10 | Macrophages + LPS | Increased | [26] |

| IL-6 | Preeclampsia | Increased | [27] |

| TNF-α | Systemic inflammation | Increased with IL-6 stimulation | [28] |

Experimental Protocol: RT-qPCR for Inflammatory Cytokines

-

RNA Extraction: Isolate total RNA from the tissue surrounding the PCL implant using a suitable RNA extraction kit.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR: Perform quantitative PCR using specific primers for the target cytokine genes (e.g., TNF-α, IL-6, IL-10) and a reference gene (e.g., GAPDH, β-actin). Use a qPCR instrument to monitor the amplification of the target genes in real-time.[6]

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene and comparing the treated group to a control group.[25]

Key Signaling Pathways in the Host Response to PCL

The interaction of host cells, particularly macrophages, with the surface of an implanted biomaterial like PCL triggers specific intracellular signaling pathways that orchestrate the inflammatory and wound healing responses.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the pro-inflammatory response. Upon recognition of stimuli, such as proteins adsorbed on the PCL surface, Toll-like receptors (TLRs) on macrophages can be activated, leading to a signaling cascade that results in the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This allows the NF-κB transcription factor to translocate to the nucleus and induce the expression of pro-inflammatory genes, including TNF-α and IL-6.[7]

JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is crucial for mediating the effects of many cytokines involved in the immune response.[25] Cytokines, such as interferons and interleukins, bind to their receptors on the cell surface, leading to the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes.[29] This pathway can modulate both pro- and anti-inflammatory responses to biomaterials.

Conclusion

The comprehensive assessment of this compound's biocompatibility and cytotoxicity is paramount for its safe and effective use in biomedical applications. This guide has provided an in-depth overview of the key in vitro and in vivo methodologies employed for this purpose. The presented experimental protocols for MTT, LDH, and apoptosis assays, along with histological and molecular analyses of the inflammatory response, offer a robust framework for researchers and developers. The quantitative data summarized in the tables provide a comparative reference for the expected biological performance of PCL-based materials. Furthermore, the visualization of the NF-κB and JAK-STAT signaling pathways offers insight into the molecular mechanisms governing the host response to PCL. By employing these standardized and well-characterized methods, the scientific and medical communities can continue to confidently develop and utilize PCL for a wide range of innovative healthcare solutions.

References

- 1. Capsule thickness correlates with vascular density and blood flow within foreign-body capsules surrounding surgically implanted subcutaneous devices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fabrication and examination of polyorganophosphazene/polycaprolactone-based scaffold with degradation, in vitro and in vivo behaviors suitable for tissue engineering applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. Conserved and tissue-specific immune responses to biologic scaffold implantation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Fabrication and biocompatibility evaluation of hydroxyapatite–this compound–gelatin composite nanofibers as a bone scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02485K [pubs.rsc.org]

- 9. Capsule Thickness Correlates With Vascular Density and Blood Flow Within Foreign-Body Capsules Surrounding Surgically Implanted Subcutaneous Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 10. a.storyblok.com [a.storyblok.com]

- 11. Effect of tissue microenvironment on fibrous capsule formation to biomaterial-coated implants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Investigating the effect of poly (ɛ-caprolactone) nanofibers scaffolds with random, unidirectionally, and radially aligned morphologies on the Fibroblast cell’s attachment and growth behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Hematoxylin and Eosin (H&E) Staining Protocol - IHC WORLD [ihcworld.com]

- 18. labmethods.org [labmethods.org]

- 19. clyte.tech [clyte.tech]

- 20. Conserved and tissue-specific immune responses to biologic scaffold implantation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 24. Hematoxylin & Eosin (H&E) Staining Intro: Procedures & More [leicabiosystems.com]

- 25. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 26. researchgate.net [researchgate.net]

- 27. IL-6, IL-10 and TNF-α gene polymorphisms in preeclampsia: a case-control study in a Mexican population | Mora Palazuelos | Ginekologia Polska [journals.viamedica.pl]

- 28. Increased TNF-α production in response to IL-6 in patients with systemic inflammation without infection - PMC [pmc.ncbi.nlm.nih.gov]

- 29. m.youtube.com [m.youtube.com]

A Comprehensive Technical Guide to the Thermal Properties of Polycaprolactone (PCL) for 3D Printing Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical thermal properties of Polycaprolactone (PCL), a biodegradable polyester (B1180765) increasingly favored in 3D printing for biomedical applications, including drug delivery systems and tissue engineering scaffolds. Understanding these thermal characteristics is paramount for optimizing the 3D printing process and ensuring the fabrication of high-quality, functional parts. This document provides a detailed overview of PCL's thermal behavior, standardized experimental protocols for its characterization, and the intricate relationship between its thermal properties and 3D printing outcomes.

Core Thermal Properties of this compound

The successful application of PCL in Fused Deposition Modeling (FDM) 3D printing is intrinsically linked to its unique thermal profile. Key properties include a low melting temperature and glass transition temperature, which dictate the material's processability and performance.

Summary of Quantitative Thermal Data

The following tables summarize the key thermal properties of PCL as reported in various studies. These values can serve as a baseline for developing 3D printing parameters and for computational modeling of the printing process.

| Thermal Property | Value | Units |

| Melting Temperature (T_m) | 55 - 71 | °C |

| Glass Transition Temperature (T_g) | -60 | °C |

| Thermal Degradation Temperature (T_d) | > 200 | °C |

| Thermal Conductivity | ~0.05 | W/(m·K) |

| Specific Heat Capacity (C_p) | 1.8 - 2.2 | J/(g·K) |

Table 1: Key Thermal Properties of this compound.

| Study/Source | Melting Temperature (T_m) (°C) | Glass Transition Temperature (T_g) (°C) | Notes |

| General Literature | 55 - 60[1] | -60[2][3][4] | Widely cited general values. |

| DSC Analysis | 62 - 65[5] | - | Dependent on PCL grade and any additives. |

| Blended with PLA | ~57 | - | Melting point of the PCL phase in the blend.[6] |

Table 2: Reported Melting and Glass Transition Temperatures of PCL from Various Sources.

Experimental Protocols for Thermal Analysis

Accurate characterization of PCL's thermal properties is essential for both material quality control and process optimization. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the two primary techniques employed for this purpose.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the temperatures and heat flows associated with thermal transitions in a material. For PCL, it is crucial for identifying the melting temperature (T_m) and glass transition temperature (T_g).

Experimental Protocol:

A standardized DSC protocol for PCL, based on ASTM D3418, is as follows:

-

Sample Preparation: A small sample of PCL (typically 5-10 mg) is hermetically sealed in an aluminum pan.

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using a certified indium standard.

-

Heating and Cooling Cycles:

-

First Heating Scan: The sample is heated from room temperature to a temperature above its melting point (e.g., 100 °C) at a constant rate (e.g., 10 °C/min) to erase the thermal history.

-

Cooling Scan: The sample is then cooled to a temperature below its glass transition temperature (e.g., -80 °C) at a controlled rate (e.g., 10 °C/min).

-

Second Heating Scan: A second heating scan is performed at the same rate as the first to determine the thermal properties of the material with a known thermal history.

-

-

Data Analysis: The glass transition temperature (T_g) is determined as the midpoint of the step change in the heat flow curve during the second heating scan. The melting temperature (T_m) is identified as the peak of the endothermic melting curve.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of PCL.

Experimental Protocol:

A typical TGA protocol for PCL, following principles from ASTM E1131, is as follows:

-

Sample Preparation: A small, representative sample of PCL (typically 10-20 mg) is placed in a tared TGA pan.

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidation.

-

Heating Program: The sample is heated from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 or 20 °C/min).

-

Data Acquisition: The instrument records the sample's mass as a function of temperature.

-

Data Analysis: The onset of decomposition is identified as the temperature at which a significant mass loss begins. The peak decomposition temperature is the temperature at which the rate of mass loss is at its maximum.

Visualization of Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflows for thermal analysis and the relationship between PCL's thermal properties and 3D printing.

References

- 1. en.usb-lab.com [en.usb-lab.com]

- 2. ace-laboratories.com [ace-laboratories.com]

- 3. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 4. Thermogravimetric Analysis (TGA) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 5. matestlabs.com [matestlabs.com]

- 6. Proper Blends of Biodegradable this compound and Natural Rubber for 3D Printing - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanical Characteristics of Polycaprolactone for Load-Bearing Applications